molecular formula C7H6Cl2N2O B1295482 2,5-Dichlorobenzhydrazide CAS No. 67487-35-8

2,5-Dichlorobenzhydrazide

Cat. No.: B1295482
CAS No.: 67487-35-8
M. Wt: 205.04 g/mol
InChI Key: XECBCXNWGBDIMG-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzhydrazide is an organic compound with the molecular formula C7H6Cl2N2O. It is a derivative of benzoic acid, where the hydrazide group is substituted at the 2 and 5 positions with chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorobenzhydrazide can be synthesized through the reaction of 2,5-dichlorobenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

2,5-Dichlorobenzoic acid+Hydrazine hydrateThis compound+Water\text{2,5-Dichlorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2,5-Dichlorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve additional purification steps such as recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorobenzhydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxadiazoles.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1,3,4-oxadiazoles.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzhydrazides.

Scientific Research Applications

2,5-Dichlorobenzhydrazide has several applications in scientific research:

    Proteomics Research: It is used to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples.

    Synthetic Intermediate: It serves as a synthetic intermediate in the preparation of more complex chemical entities, particularly heterocyclic compounds with potential pharmacological activities.

    Analytical Chemistry: Employed as a derivatization agent to enhance the sensitivity and specificity of analytical instruments.

    Material Science: Used in the development of novel polymeric materials, acting as a monomer or cross-linking agent.

    Agricultural Chemistry: Explored as a precursor for the synthesis of agrochemicals with pesticidal or herbicidal activities.

    Medicinal Chemistry: A valuable building block for the synthesis of potential therapeutic agents.

    Environmental Science: Utilized for the detection and quantification of pollutants.

Mechanism of Action

The mechanism of action of 2,5-Dichlorobenzhydrazide involves its reactivity with various molecular targets. In proteomics research, it reacts with protein structures, modifying them for mass spectrometry analysis. In synthetic chemistry, its dichlorobenzhydrazide group acts as a key functional moiety, facilitating the formation of heterocyclic compounds. The exact molecular pathways depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzhydrazide
  • 3,5-Dichlorobenzhydrazide
  • 2,6-Dichlorobenzhydrazide

Uniqueness

2,5-Dichlorobenzhydrazide is unique due to the specific positioning of chlorine atoms at the 2 and 5 positions, which influences its reactivity and the types of reactions it undergoes. This positional isomerism can lead to different chemical and physical properties compared to other dichlorobenzhydrazides, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2,5-dichlorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECBCXNWGBDIMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217839
Record name 2,5-Dichlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67487-35-8
Record name 2,5-Dichlorobenzhydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067487358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dichlorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichlorobenzhydrazide
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